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Compound Name:
(3-(Pyrrolidin-1-

ylmethyl)phenyl)boronic acid

Cat. No.: B1393966 Get Quote

An In-depth Technical Guide to (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid for Advanced

Drug Discovery

Abstract
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is a bifunctional organic compound of

significant interest in medicinal chemistry and pharmaceutical development. As a member of

the boronic acid family, it serves as a critical building block, primarily in palladium-catalyzed

cross-coupling reactions, for the synthesis of complex molecular architectures. This guide

provides a comprehensive overview of its chemical properties, a detailed protocol for its

synthesis, and an exploration of its applications in modern drug discovery. The narrative is

grounded in the principles of synthetic organic chemistry, offering field-proven insights for

researchers, scientists, and drug development professionals.

Core Physicochemical Properties
The utility of any chemical building block begins with a thorough understanding of its

fundamental properties. These characteristics dictate storage conditions, reaction compatibility,

and potential physiological interactions.

The molecular structure of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid consists of a

central phenylboronic acid core functionalized at the meta-position with a pyrrolidin-1-ylmethyl

group. This unique combination imparts specific reactivity and solubility characteristics. The
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boronic acid moiety is the reactive handle for cross-coupling reactions, while the tertiary amine

of the pyrrolidine group can influence solubility and provides a site for potential salt formation or

hydrogen bonding, which can be crucial for modulating the pharmacokinetic properties of a

final drug candidate.[1]

Table 1: Key Physicochemical Data for (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid

Property Value Source

Molecular Formula C₁₁H₁₆BNO₂ [2]

Molecular Weight 205.06 g/mol [2]

CAS Number 1100095-09-7 [3]

Appearance Solid [4]

Predicted Boiling Point 365.1 ± 44.0 °C [3]

Predicted Density 1.16 ± 0.1 g/cm³ [3]

Predicted pKa 8.04 ± 0.10 [3]

Storage Temperature 2-8°C [3]

Synthesis and Purification: A Validated Protocol
The synthesis of aryl boronic acids is a cornerstone of modern organic chemistry. While

numerous methods exist, the palladium-catalyzed cross-coupling of an aryl halide with a

diboron reagent, known as the Miyaura borylation, is one of the most robust and widely

adopted strategies.[5] This approach offers high functional group tolerance and generally

proceeds with excellent yields.

The following protocol describes a representative synthesis of (3-(Pyrrolidin-1-
ylmethyl)phenyl)boronic acid starting from 1-(3-bromobenzyl)pyrrolidine. The choice of a

palladium catalyst with a suitable phosphine ligand (e.g., Pd(dppf)Cl₂) is critical for facilitating

the catalytic cycle. Potassium acetate (KOAc) is used as a mild base, which is essential for the

transmetalation step.
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Experimental Protocol: Miyaura Borylation
Objective: To synthesize (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid from 1-(3-

bromobenzyl)pyrrolidine.

Materials:

1-(3-bromobenzyl)pyrrolidine

Bis(pinacolato)diboron (B₂pin₂)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

Potassium Acetate (KOAc)

Anhydrous 1,4-Dioxane

Hydrochloric Acid (1M)

Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Hexanes

Procedure:

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 1-(3-bromobenzyl)pyrrolidine (1.0 eq), bis(pinacolato)diboron (1.1 eq),

and potassium acetate (3.0 eq).

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration

(e.g., 0.1 M).

Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 12-18 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Workup: Once the starting material is consumed, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Hydrolysis of Boronate Ester: Concentrate the organic layer under reduced pressure.

Redissolve the crude pinacol boronate ester in a suitable solvent mixture (e.g.,

acetone/water). Add an aqueous acid solution (e.g., 1M HCl) and stir until hydrolysis to the

boronic acid is complete (monitor by TLC/LC-MS).

Purification: Extract the product into an organic solvent like ethyl acetate. Dry the organic

layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude

product can be purified by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes) or by column chromatography to yield the final product.
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Reaction Execution Workup & Purification

Combine:
- 1-(3-bromobenzyl)pyrrolidine

- B₂pin₂
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-phenyl)boronic acid

Click to download full resolution via product page

Caption: General workflow for the Miyaura borylation synthesis.

Applications in Medicinal Chemistry & Drug
Discovery
Boronic acids are not merely synthetic intermediates; they are enabling tools in the quest for

novel therapeutics.[5] Their stability, low toxicity, and versatile reactivity make them

indispensable in modern drug discovery.[6] The first boronic acid-containing drug, Bortezomib

(Velcade), was approved by the FDA in 2003, paving the way for a new class of

pharmaceuticals.[5][6]

The primary application of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is in the Suzuki-

Miyaura cross-coupling reaction. This Nobel Prize-winning reaction facilitates the formation of a
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carbon-carbon bond between the boronic acid and an aryl (or vinyl) halide or triflate.[7] This

capability is paramount for constructing biaryl systems, which are common structural motifs in

many approved drugs.

Causality in Application:

Structural Scaffolding: This specific boronic acid allows medicinal chemists to introduce the

"3-(pyrrolidin-1-ylmethyl)phenyl" moiety into a target molecule. This is crucial for exploring

the structure-activity relationship (SAR) of a drug candidate.

Modulation of Properties: The pyrrolidine group is not just a passive spectator. Its inclusion

can enhance the aqueous solubility of the final compound, a critical factor for bioavailability.

[1] Furthermore, its basic nitrogen atom can serve as a proton acceptor, influencing how the

drug interacts with its biological target.[1]

Lead Optimization: In drug development, researchers often create libraries of related

compounds to find the one with the best efficacy and safety profile. The reliable nature of the

Suzuki coupling with building blocks like this boronic acid accelerates this optimization

process.
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Caption: Role of the boronic acid in a typical drug discovery workflow.

Handling and Safety
As with all laboratory chemicals, proper handling of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic
acid is essential. It is classified as a hazardous substance and requires appropriate safety

precautions.

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

Some boronic acids are associated with causing serious eye damage.[4]

Precautionary Statements:
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Wear protective gloves, eye protection, and face protection.

Use only outdoors or in a well-ventilated area.

Avoid breathing dust/fume/gas/mist/vapors/spray.

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically

at 2-8°C.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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